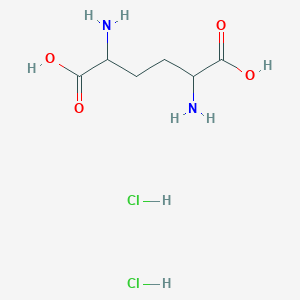

2,5-Diaminoadipic acid dihydrochloride

Descripción

2,5-Diaminoadipic acid dihydrochloride (CAS: 52408-04-5) is a diamino dicarboxylic acid derivative with the molecular formula C₆H₁₄Cl₂N₂O₄ and a molar mass of 249.09 g/mol . It exists as a white to off-white powder under standard conditions and is typically stored at room temperature in a dry, sealed environment . The compound features two amino groups and two carboxylic acid groups, making it a versatile intermediate in peptide synthesis, biochemical research, and pharmaceutical development. Its dihydrochloride form enhances water solubility and stability, a common strategy for improving the bioavailability of amino acid derivatives .

Propiedades

IUPAC Name |

2,5-diaminohexanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQCFLWGFNLVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Diaminoadipic acid dihydrochloride can be synthesized through several methods. One common method involves the reaction of adipic acid with ammonia, followed by chlorination to introduce the hydrochloride groups. The reaction typically requires controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,5-Diaminoadipic acid dihydrochloride often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Diaminoadipic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into simpler amine compounds.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

2,5-Diaminoadipic acid dihydrochloride has been investigated for its role in cancer treatment, particularly in prostate cancer. Studies have shown that compounds derived from this amino acid can inhibit androgen receptor activity, which is crucial for the growth of certain prostate cancer cells. For instance, research indicates that derivatives of 2,5-diaminoadipic acid exhibit similar inhibitory effects on androgen-dependent growth as established antiandrogens like bicalutamide .

Neuroprotective Effects

There is emerging evidence suggesting that 2,5-diaminoadipic acid dihydrochloride may have neuroprotective properties. It has been studied for its ability to modulate neurotransmitter levels and protect against neuronal damage in models of neurodegenerative diseases. This aspect is particularly relevant in the context of conditions such as amyotrophic lateral sclerosis (ALS), where amino acids play a critical role in neuronal health .

Biochemical Applications

Amino Acid Synthesis

As a precursor in the biosynthesis of other amino acids, 2,5-diaminoadipic acid dihydrochloride is utilized in various biochemical pathways. It serves as a building block for the synthesis of lysine and other essential amino acids, which are vital for protein synthesis and metabolic functions .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain deaminases and transaminases, which are crucial for amino acid metabolism . This property can be exploited in drug design to develop inhibitors that target specific metabolic processes.

Material Science Applications

Polymer Production

2,5-Diaminoadipic acid dihydrochloride is being explored for its potential in producing bio-based polymers. Its structure allows it to participate in polymerization reactions that yield polyamides with desirable mechanical properties. These materials can be used in various applications ranging from textiles to biodegradable plastics .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-Diaminoadipic acid dihydrochloride involves its interaction with specific molecular targets. It can act as a substrate for certain enzymes, influencing metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Dihydrochloride Compounds

Structural Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Formula : C₅H₁₃N₃O·(HCl)₂

- Molar Mass : 204.1 g/mol

- Key Differences: Shorter carbon chain (pentanamide vs. hexanedioic acid). Contains an amide group instead of a carboxylic acid, altering reactivity and solubility. Limited toxicological data available, necessitating cautious handling .

dl-Ornithine Dihydrochloride (2,5-Diaminopentanoic Acid Hydrochloride)

- Formula : C₅H₁₂N₂O₂·2HCl

- Molar Mass : ~209.1 g/mol (estimated)

- Primarily used in urea cycle studies and as a nutritional supplement.

3,3-Diamino-4,4-Dihydroxyarsenobenzene Dihydrochloride (Salvarsan)

Functional Analogues

Levocetirizine Dihydrochloride

- Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molar Mass : 461.81 g/mol

- Key Differences: A non-sedative antihistamine with a complex aromatic structure. Demonstrates the role of dihydrochloride salts in enhancing drug solubility and shelf life.

2,2-Azobis(2-Amidinopropane) Dihydrochloride (AAPH)

Physicochemical and Application-Based Comparisons

Physicochemical Properties

| Compound | Molar Mass (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2,5-Diaminoadipic acid dihydrochloride | 249.09 | Water-soluble | 2 × NH₂, 2 × COOH |

| (2S)-2,5-Diaminopentanamide diHCl | 204.1 | Polar solvents | 2 × NH₂, 1 × CONH₂ |

| Salvarsan | 466.0 | Limited solubility | Arsenic core, 2 × NH₂, 2 × OH |

| Levocetirizine diHCl | 461.81 | Ethanol/water | Piperazine, carboxylic acid |

Actividad Biológica

2,5-Diaminoadipic acid dihydrochloride (DAAD) is a compound of significant interest in various biological and chemical research fields. This article explores its biological activities, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2,5-Diaminoadipic acid dihydrochloride is a derivative of diaminoadipic acid, which is a key intermediate in the biosynthesis of lysine. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

1. Antimicrobial Activity

Research has demonstrated that DAAD exhibits antimicrobial properties. A study indicated that certain diamines, including DAAD, showed antifungal activity against various fungal strains. The mechanism involves disrupting the cell membrane integrity of the pathogens, leading to cell lysis and death .

2. Anti-inflammatory Effects

DAAD has been studied for its anti-inflammatory effects. In vitro experiments revealed that it could inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a potential role in treating inflammatory diseases by modulating immune responses .

3. Neuroprotective Properties

There is emerging evidence that DAAD may have neuroprotective effects. It has been suggested that compounds similar to DAAD can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activities of DAAD can be attributed to several mechanisms:

- Cell Membrane Disruption : DAAD interacts with microbial membranes, leading to increased permeability and subsequent cell death.

- Cytokine Modulation : It alters the signaling pathways involved in inflammation, reducing the levels of harmful cytokines.

- Antioxidant Activity : DAAD may enhance cellular antioxidant defenses, protecting against oxidative damage.

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal activity of DAAD against Candida albicans. The results showed a significant reduction in fungal growth at concentrations above 100 µg/mL. The study concluded that DAAD could be a candidate for further development as an antifungal agent .

Case Study 2: Neuroprotection in Cell Cultures

In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, DAAD treatment resulted in a marked decrease in cell death compared to untreated controls. This suggests its potential utility in developing therapies for neurodegenerative conditions .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.